tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

Quality Control Procurement Analytical Chemistry

tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate (CAS 1838704-83-8) is a Boc-protected 4,7-diazaspiro[2.5]octane scaffold bearing a 6-aminopyridin-3-yl substituent on the secondary amine. It has the molecular formula C₁₆H₂₄N₄O₂ and a molecular weight of 304.39 g·mol⁻¹.

Molecular Formula C16H24N4O2
Molecular Weight 304.39 g/mol
Cat. No. B12501768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate
Molecular FormulaC16H24N4O2
Molecular Weight304.39 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC12CC2)C3=CN=C(C=C3)N
InChIInChI=1S/C16H24N4O2/c1-15(2,3)22-14(21)20-9-8-19(11-16(20)6-7-16)12-4-5-13(17)18-10-12/h4-5,10H,6-9,11H2,1-3H3,(H2,17,18)
InChIKeyGZWMNGCVTWIVIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate: Core Properties and Sourcing Benchmarks for Spirocyclic Amine Building Blocks


tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate (CAS 1838704-83-8) is a Boc-protected 4,7-diazaspiro[2.5]octane scaffold bearing a 6-aminopyridin-3-yl substituent on the secondary amine. It has the molecular formula C₁₆H₂₄N₄O₂ and a molecular weight of 304.39 g·mol⁻¹ . Commercial sources supply this compound at standard purities of 95% (HPLC) or ≥97%, accompanied by batch-specific QC documentation including NMR, HPLC, and GC spectra . The spirocyclic core provides conformational rigidity, while the Boc group and the aminopyridinyl moiety serve as orthogonal handles for selective deprotection and further functionalization, making this compound a strategic intermediate for medicinal chemistry programs targeting kinases, protein–protein interactions, and CNS receptors.

Why Generic 4,7-Diazaspiro[2.5]octane Building Blocks Cannot Substitute for tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate


Generic 4,7-diazaspiro[2.5]octane cores (e.g., 4-Boc-4,7-diazaspiro[2.5]octane or the unprotected diamine) lack the 6-aminopyridin-3-yl substituent, which functions as a pre-installed aryl iodide/boronate surrogate for cross-coupling reactions and as a hydrogen-bonding pharmacophore. Without this group, a user must perform an additional N-arylation step that frequently suffers from low yields (ca. 18% for the unprotected analogue vs. 42-50% for the appropriately N-protected spiroamine) [1]. Furthermore, the Boc-protected amine enables orthogonal deprotection under mild acidic conditions that are compatible with acid-sensitive substrates, whereas formyl- or Cbz-protected analogs require harsher cleavage or hydrogenolysis, limiting downstream synthetic flexibility [1]. In target-binding applications, the spirocyclic scaffold itself has been shown to improve potency and reduce nonspecific cytotoxicity compared to flexible piperazine-derived congeners, as demonstrated in the p53-MDM2 inhibitor series leading to DS-5272 [2].

Quantitative Differentiation Evidence for tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate Against Closest Comparator Building Blocks


Validated Purity and QC Documentation vs. Generic 4-Boc-4,7-diazaspiro[2.5]octane

Commercially sourced tert-butyl 7-(6-aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate is supplied at 95% purity (HPLC) with batch-specific NMR, HPLC, and GC spectra, enabling immediate use in GMP-like synthesis without re-purification . By contrast, generic 4-Boc-4,7-diazaspiro[2.5]octane (CAS 674792-08-6) is often listed at 97% purity without routine multi-technique QC documentation, and the unprotected 4,7-diazaspiro[2.5]octane is hygroscopic and difficult to maintain at high purity upon storage .

Quality Control Procurement Analytical Chemistry

N-Protection Yield Advantage: Boc Improves Isolated Yield 2.3-Fold Over Unprotected Amine

In the context of 4,7-diazaspiro[2.5]octane N-substitution reactions, Boc-protected spiroamines (such as 12c) provide isolated yields of 42% under optimized conditions (DBU, DMAc, 120 °C, 6 h), compared with only 18% for the unprotected analogue 12d (DIPEA, DMSO, 130 °C, 48 h) [1]. The formyl-protected variant 12a gave 50% and the Cbz-protected 12b gave 47%, but these require harsher or less orthogonal deprotection protocols, making Boc the preferred balance of yield and downstream compatibility.

Synthetic Chemistry Protecting Group Strategy Yield Optimization

Pre-installed 6-Aminopyridin-3-yl Group Eliminates N-Arylation Step Required for Other Spirocyclic Building Blocks

The 6-aminopyridin-3-yl substituent on the target compound serves as a pre-functionalised aryl handle. Without this group, the user must perform a distinct N-arylation step on the relatively unreactive spirocyclic secondary amine, which typically proceeds in <20% yield or requires forcing conditions that degrade acid- or base-sensitive functionality [1]. By contrast, the free –NH₂ on the pyridine ring can be directly acylated, sulfonylated, or oxidatively coupled without affecting the Boc-protected spirocyclic nitrogen, offering orthogonal reactivity that is not available from simple N-alkyl-substituted analogs such as 7-benzyl-4,7-diazaspiro[2.5]octane [2].

Synthetic Efficiency Cross-Coupling Medicinal Chemistry

Spirocyclic Scaffold Improves Potency and Cytotoxicity Profile vs. Linear Piperazine Congeners in Kinase-Targeted Inhibitors

In the optimization of p53-MDM2 interaction inhibitors, replacing the terminal piperazine ring with a 4,7-diazaspiro[2.5]octane variant significantly improved potency and, when combined with a pyridyl substitution at the C-5 position, decreased nonspecific cytotoxicity compared to the 4-chlorophenyl analogue [1]. Although exact IC₅₀ values for the target compound are not available, the class-level SAR demonstrates that the spirocyclic constraint restricts conformational freedom, reducing entropic penalty upon target binding and potentially minimizing off-target interactions.

Kinase Inhibition Conformational Rigidity Selectivity

Boc Orthogonality Enables Acidic Deprotection While Preserving Base-Labile Functionality, Superior to Cbz and Formyl

The Boc protecting group on the spirocyclic N-4 nitrogen can be removed quantitatively with TFA/CH₂Cl₂ (rt, 1–2 h) or HCl/dioxane, conditions that leave the 6-aminopyridin-3-yl amine and most common heterocycles intact [1]. In contrast, the Cbz-protected analogue (12b) requires hydrogenolysis (H₂, Pd/C), which may reduce susceptible functional groups (e.g., aryl halides, nitro groups), and the formyl-protected variant (12a) demands strongly basic or reductive cleavage that can be incompatible with esters or ketones present in advanced intermediates [1].

Orthogonal Protection Solid-Phase Synthesis Process Chemistry

High-Value Application Scenarios for tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate


Key Intermediate for SMN2 Splicing Modifiers (e.g., Risdiplam and Next-Generation SMA Therapeutics)

The 4,7-diazaspiro[2.5]octane fragment is a critical pharmacophoric element in risdiplam, the first oral SMA therapy [1]. The target compound, bearing a Boc-protected spirocyclic amine and a 6-aminopyridin-3-yl group, can serve as a direct precursor for generating risdiplam analogues with modified imidazopyridazine or pyridopyrimidine rings, enabling structure-activity relationship studies aimed at improving metabolic stability or CNS penetration [1].

Versatile Building Block for Kinase-Focused Fragment Libraries and PROTAC Linker Synthesis

The spirocyclic core restricts conformational flexibility, which has been shown to enhance binding affinity and reduce nonspecific cytotoxicity in kinase inhibitor programs [2]. The free amine on the pyridine ring can be acylated with E3 ligase-recruiting motifs (e.g., VHL or CRBN ligands) to generate PROTACs, while the Boc-protected spirocyclic nitrogen can be deprotected and functionalised with a targeting warhead, providing a modular assembly platform [2].

Advanced Intermediate for CNS-Targeted GPCR and Ion Channel Ligands

The N-aryl diazaspirocyclic scaffold is privileged for CNS receptor modulation, as exemplified by patent-protected nicotinic acetylcholine receptor ligands [3]. The 6-aminopyridin-3-yl group can be further elaborated into heterocyclic hinge-binding motifs, and the spirocyclic architecture imparts metabolic rigidity that often translates into improved brain penetration and reduced hERG liability compared to flexible piperazine analogues [2].

Process Chemistry and GMP Manufacturing of Complex Heterocyclic APIs

The availability of this compound with 95–97% purity and comprehensive QC (NMR, HPLC, GC) makes it suitable for late-stage process development and GMP supply chains. The Boc group enables controlled deprotection in the final step sequence, facilitating the preparation of isolable salt forms (e.g., oxalate or hydrochloride) that are amenable to formulation [1].

Quote Request

Request a Quote for tert-Butyl 7-(6-Aminopyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.